molecular formula C27H35NO3 B13959449 (-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan CAS No. 63690-30-2

(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan

Cat. No.: B13959449
CAS No.: 63690-30-2
M. Wt: 421.6 g/mol
InChI Key: XMRKEVYDRNKBOR-CAKYRVLISA-N
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Description

17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan: is a complex organic compound that belongs to the class of morphinans. This compound is characterized by the presence of a morphinan backbone, which is a tetracyclic structure, and a 3,4-dimethoxyphenethyl group attached to it. The presence of methoxy groups in the phenethyl moiety and the morphinan structure makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 3,4-dimethoxyphenethylamine as a starting material. This compound can be synthesized through the following steps:

    Synthesis of 3,4-Dimethoxyphenethylamine:

    Formation of the Morphinan Backbone:

Industrial Production Methods: Industrial production of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the compound

  • Reduction:

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents

      Products: Reduced derivatives of the compound

  • Substitution:

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

      Conditions: Varies depending on the reagent

      Products: Substituted derivatives of the compound

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in anhydrous ethanol

    Substitution: N-bromosuccinimide in chloroform

Major Products:

  • Oxidized, reduced, and substituted derivatives of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology:

    Neurotransmitter Studies: Used in studies related to neurotransmitter pathways due to its structural similarity to certain neurotransmitters.

    Receptor Binding Studies: Investigated for its binding affinity to various receptors in the brain.

Medicine:

    Pharmacological Research: Explored for its potential analgesic and anti-inflammatory properties.

    Drug Development: Potential candidate for the development of new therapeutic agents.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

    Material Science:

Mechanism of Action

The mechanism of action of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan involves its interaction with specific molecular targets in the body. The compound may exert its effects through the following pathways:

    Receptor Binding: Binds to specific receptors in the brain, such as opioid receptors, leading to analgesic effects.

    Enzyme Inhibition: Inhibits certain enzymes involved in neurotransmitter metabolism, affecting neurotransmitter levels and signaling pathways.

    Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses and functions.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the morphinan backbone.

    3,4-Dimethoxyphenylacetonitrile: Another related compound with a different functional group.

    3,4-Dimethoxyphenylacetic Acid: A structurally similar compound with a carboxylic acid group.

Uniqueness:

    Structural Complexity: The presence of both the 3,4-dimethoxyphenethyl group and the morphinan backbone makes 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan unique.

    The combination of these structural features may result in unique pharmacological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63690-30-2

Molecular Formula

C27H35NO3

Molecular Weight

421.6 g/mol

IUPAC Name

(1R,9R,10R)-17-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C27H35NO3/c1-29-21-9-8-20-17-24-22-6-4-5-12-27(22,23(20)18-21)13-15-28(24)14-11-19-7-10-25(30-2)26(16-19)31-3/h7-10,16,18,22,24H,4-6,11-15,17H2,1-3H3/t22-,24+,27+/m0/s1

InChI Key

XMRKEVYDRNKBOR-CAKYRVLISA-N

Isomeric SMILES

COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1

Origin of Product

United States

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